Cas no 154258-48-7 (1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one)

1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a fluorinated and chlorinated enaminone derivative with notable utility in organic synthesis and pharmaceutical research. Its structural features, including the electron-withdrawing chloro and fluoro substituents on the aromatic ring, enhance reactivity in Michael addition and cyclization reactions. The dimethylamino group adjacent to the carbonyl functionality facilitates nucleophilic attacks, making it a versatile intermediate for constructing heterocyclic frameworks. This compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined molecular architecture makes it particularly valuable for developing bioactive molecules, including potential kinase inhibitors and antimicrobial agents.
1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one structure
154258-48-7 structure
Product Name:1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
CAS No:154258-48-7
MF:C11H11ClFNO
MW:227.662545442581
CID:4701706
PubChem ID:5714078
Update Time:2025-05-21

1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
    • 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
    • Inchi: 1S/C11H11ClFNO/c1-14(2)6-5-11(15)8-3-4-10(13)9(12)7-8/h3-7H,1-2H3
    • InChI Key: ZOJGJDORYXDPEO-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C=CN(C)C)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 255
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.3

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1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one Related Literature

Additional information on 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Chemical Profile of 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS No. 154258-48-7)

The compound 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, identified by its CAS number 154258-48-7, represents a significant molecule in the realm of pharmaceutical chemistry. This β-keto ester derivative exhibits a unique structural framework that has garnered interest for its potential applications in medicinal chemistry and drug discovery. The presence of both chloro and fluoro substituents on the aromatic ring, coupled with the dimethylamino group on the propenone backbone, imparts distinct electronic and steric properties that make it a versatile scaffold for further chemical modifications.

In recent years, the exploration of heterocyclic compounds with appended functional groups has been a focal point in the development of novel therapeutic agents. The structural motif of 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one aligns well with this trend, as it combines elements known to enhance binding affinity and metabolic stability. The chloro group, for instance, is frequently employed in medicinal chemistry due to its ability to modulate reactivity and interactions with biological targets, while the fluoro substituent is renowned for its role in improving pharmacokinetic profiles. The dimethylamino group contributes to basicity, which can be exploited in designing molecules that interact with acidic pharmacophores.

Recent studies have highlighted the importance of β-keto esters as intermediates in the synthesis of bioactive compounds. These molecules often serve as precursors for more complex scaffolds through reactions such as condensation, cyclization, or nucleophilic addition. The compound 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one can be envisioned as a key intermediate in the synthesis of more intricate structures, potentially leading to the discovery of new drugs targeting various diseases. Its reactivity makes it amenable to further functionalization, allowing chemists to tailor its properties for specific applications.

The pharmaceutical industry has shown increasing interest in molecules that exhibit dual functionality—that is, they can interact with multiple biological targets simultaneously. This approach has led to the development of multitarget drugs that offer enhanced therapeutic efficacy and reduced side effects. The structural features of 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one suggest that it may possess such dual-targeting capabilities. For example, the dimethylamino group could interact with an enzyme active site, while the aromatic ring might engage with a receptor surface. Such interactions could be harnessed to develop drugs with broader therapeutic profiles.

From a synthetic chemistry perspective, 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one serves as a valuable building block. Its availability through established synthetic routes allows researchers to incorporate it into larger molecular frameworks without extensive starting material modifications. This accessibility is crucial for high-throughput screening programs and rapid drug discovery initiatives. Moreover, the compound’s stability under various reaction conditions makes it suitable for diverse synthetic transformations, further enhancing its utility in medicinal chemistry.

The role of computational chemistry in optimizing drug candidates cannot be overstated. Advanced computational methods have enabled researchers to predict the binding affinities and metabolic stabilities of molecules like 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one before they are synthesized experimentally. These predictions can guide chemists in designing derivatives with improved properties, thereby accelerating the drug development process. By leveraging computational tools, scientists can identify promising analogs and prioritize them for experimental validation.

In conclusion, 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS No. 154258-48-7) represents a compelling molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.

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